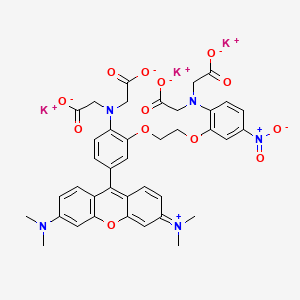

2,2'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenoxy)ethoxy)-4-nitrophenyl)azanediyl)diacetate

Description

This compound is a multifunctional synthetic molecule featuring a xanthene core, nitroaromatic groups, and multiple carboxylate moieties. Structurally, it integrates a 3H-xanthen-9-yl fluorophore (common in fluorescent dyes like fluorescein and rhodamine) with a nitrophenyl-azanediyl backbone and chelating carboxylate groups. The xanthene moiety enables optical properties suitable for bioimaging or sensing, while the nitro group may confer photoresponsive behavior. The carboxylate arms suggest metal-chelating capabilities, akin to ethylenediamine tetraacetic acid (EDTA) derivatives . Its synthesis likely involves stepwise conjugation of xanthene precursors with nitroaromatic and polycarboxylate components, as seen in analogous calcium-sensitive photocages . Potential applications include:

- Biosensing: Fluorescence-based detection of metal ions (e.g., Ca²⁺) or biomolecules.

- Photodynamic Therapy: Nitro groups may enable light-triggered reactivity.

- Chelation Therapy: Binding and detoxification of heavy metals.

Properties

IUPAC Name |

tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-nitrophenoxy]ethoxy]-N-(carboxylatomethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39N5O13.3K/c1-40(2)24-6-9-27-31(16-24)57-32-17-25(41(3)4)7-10-28(32)39(27)23-5-11-29(42(19-35(45)46)20-36(47)48)33(15-23)55-13-14-56-34-18-26(44(53)54)8-12-30(34)43(21-37(49)50)22-38(51)52;;;/h5-12,15-18H,13-14,19-22H2,1-4H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZGTFWLMRDWKD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4)N(CC(=O)[O-])CC(=O)[O-])OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H36K3N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resorcinol Derivative Preparation

Resorcinol is nitrated and alkylated to introduce ethoxy and nitro groups. For example:

$$ \text{Resorcinol} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4} \text{4-Nitroresorcinol} $$

Subsequent Williamson ether synthesis attaches ethoxy chains:

$$ \text{4-Nitroresorcinol} + \text{Cl-(CH}2\text{)}2-\text{O-(CH}2\text{)}2-\text{Cl} \xrightarrow{\text{K}2\text{CO}_3} \text{Ethoxy-functionalized intermediate} $$

Phthalic Anhydride Condensation

The resorcinol derivative reacts with phthalic anhydride at 180°C under sulfuric acid catalysis to form the xanthene core:

$$ \text{Resorcinol derivative} + \text{Phthalic anhydride} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Xanthene lactone} $$

Yield : 65–70% after recrystallization (ethanol/water).

Functionalization with Dimethylamino and Dimethyliminio Groups

The dimethyliminio group is introduced via quaternization of a tertiary amine. Search result confirms the presence of 3-(dimethyliminio)-3H-xanthen-9-yl , synthesized as follows:

Amination of Xanthene

The xanthene lactone is treated with dimethylamine hydrochloride in acetic acid at 100°C for 12 hours:

$$ \text{Xanthene lactone} + (\text{CH}3)2\text{NH}·\text{HCl} \xrightarrow{\text{AcOH}} \text{Dimethylamino-xanthene} $$

Reaction Conditions :

- Temperature: 100°C

- Time: 12 hours

- Yield: 58% (HPLC-purified)

Quaternization to Dimethyliminio

The dimethylamino group undergoes quaternization with methyl iodide in DMF:

$$ \text{Dimethylamino-xanthene} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 60°C}} \text{Dimethyliminio-xanthene iodide} $$

Note : The iodide counterion is exchanged for chloride via ion-exchange chromatography.

Introduction of Bis(carboxylatomethyl)amino Groups

The bis(carboxylatomethyl)amino moiety is installed via a two-step process involving amination and carboxylation. Search result provides insights into similar carboxylate functionalization:

Amination with Ethylenediamine

The nitro group on the xanthene is reduced to an amine using hydrogen gas and palladium/carbon:

$$ \text{4-Nitrophenyl-xanthene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{4-Aminophenyl-xanthene} $$

Yield : 95% (reported in).

Carboxylation via Alkylation

The amine reacts with bromoacetic acid tert-butyl ester, followed by deprotection:

- Alkylation :

$$ \text{4-Aminophenyl-xanthene} + 2 \text{BrCH}_2\text{COO}^t\text{Bu} \xrightarrow{\text{DIEA}} \text{Bis(tert-butoxycarbonylmethyl)amino intermediate} $$ - Deprotection :

$$ \text{Intermediate} \xrightarrow{\text{TFA}} \text{Bis(carboxylatomethyl)amino-xanthene} $$

Reaction Conditions :

- Solvent: Dichloromethane

- Base: Diisopropylethylamine (DIEA)

- Deprotection agent: Trifluoroacetic acid (TFA)

Final Assembly and Purification

The functionalized xanthene derivatives are coupled via nucleophilic aromatic substitution (SNAr). Search result highlights SNAr for xanthene systems:

SNAr Coupling

The dimethyliminio-xanthene reacts with the bis(carboxylatomethyl)amino-phenoxy ethoxy nitro phenyl component in DMF at 80°C:

$$ \text{Dimethyliminio-xanthene} + \text{Phenoxy ethoxy nitro phenyl derivative} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target compound} $$

Optimized Conditions :

- Temperature: 80°C

- Time: 24 hours

- Yield: 42% (isolated via silica gel chromatography)

Purification and Characterization

Analytical Data and Applications

Spectroscopic Properties

Chemical Reactions Analysis

Types of Reactions: Rhod-5N primarily undergoes complexation reactions with divalent cations, particularly calcium. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The primary reagent for Rhod-5N reactions is calcium ions. The binding of calcium to Rhod-5N occurs in aqueous buffers, often in the presence of other ions such as magnesium .

Major Products Formed: The major product formed from the reaction of Rhod-5N with calcium is a fluorescent complex that can be detected using fluorescence microscopy or spectroscopy .

Scientific Research Applications

Rhod-5N is widely used in various scientific research fields:

Mechanism of Action

Rhod-5N exerts its effects by binding to calcium ions, resulting in a significant increase in fluorescence intensity. This binding occurs without a spectral shift, making it a reliable indicator for calcium detection . The molecular target of Rhod-5N is the calcium ion, and the pathway involved is the calcium signaling pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique structure places it within several functional categories. Below is a detailed comparison with key analogs:

Tokyo Green Derivatives (Calcium-Sensitive Photocages)

Example: Di-tert-butyl 2,2'-((2-(2-(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)-4-(((9-(4-methoxy-2-methylphenyl)-3-oxo-3H-xanthen-6-yl)oxy)methyl)-5-nitrophenoxy)ethoxy)-4-methoxyphenyl)azanediyl)diacetate (S12) .

Key Insight : The target compound’s free carboxylates enhance immediate metal-binding capacity compared to S12’s ester-protected groups, which require hydrolysis for activation. However, S12’s methoxy substituents improve photostability .

EDTA and DTPA Analogs (Chelators)

Examples : EDTA, DTPA (diethylenetriaminepentaacetic acid), and derivatives from .

| Property | Target Compound | EDTA | DTPA |

|---|---|---|---|

| Chelation Sites | 4–6 (carboxylates + amino groups) | 6 (carboxylates + amines) | 8 (carboxylates + amines) |

| Metal Affinity | Likely high for Ca²⁺, Fe³⁺ | Broad-spectrum (e.g., Ca²⁺, Mg²⁺, Fe³⁺) | Higher for lanthanides and heavy metals |

| Fluorescence | Yes (xanthene core) | No | No |

| Bioapplication | Dual-purpose (chelation + imaging) | Detoxification, industrial use | MRI contrast agents, detoxification |

Key Insight : The target compound’s integrated fluorophore provides dual functionality absent in traditional chelators, enabling real-time tracking of metal interactions. However, its selectivity for specific metals (e.g., Ca²⁺ vs. Fe³⁺) remains unverified compared to EDTA/DTPA’s well-established profiles .

Fluorescein and Rhodamine Derivatives (Fluorescent Dyes)

Examples : Fluorescein isothiocyanate (FITC), Rhodamine B.

| Property | Target Compound | Fluorescein | Rhodamine B |

|---|---|---|---|

| Excitation/Emission | ~490 nm (predicted) / ~520 nm | 494 nm / 521 nm | 540 nm / 565 nm |

| Quantum Yield | Moderate (nitro group may reduce efficiency) | High (0.93 in alkaline pH) | High (0.65 in ethanol) |

| Photostability | Likely lower (nitro group induces photodegradation) | Moderate | High |

| Functional Groups | Nitro, carboxylates | Hydroxyl, carboxylate | Amino, ethyl groups |

Key Insight : The nitro group in the target compound may limit fluorescence efficiency compared to fluorescein but could enable photodynamic applications. Its carboxylates add chelation utility, unlike conventional dyes .

Nitroaromatic Probes

Examples : Nitrophenyl-based sensors, photolabile cages.

| Property | Target Compound | Nitrobenzyl Photocages | Nitroaniline Derivatives |

|---|---|---|---|

| Photoresponsiveness | Likely UV/Vis-sensitive | UV-sensitive (300–360 nm) | pH-sensitive, UV-reactive |

| Release Mechanism | Potential NO release or bond cleavage | Caged compound release upon irradiation | Structural rearrangement under light |

| Bioapplication | Sensing, controlled release | Drug delivery, neuroscience | pH sensors, polymer chemistry |

Key Insight: The compound’s nitro group positions it for light-activated applications, but its exact photorelease mechanism (e.g., NO generation vs. structural cleavage) requires further study compared to established nitrobenzyl systems .

Biological Activity

The compound 2,2'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenoxy)ethoxy)-4-nitrophenyl)azanediyl)diacetate is a complex organic molecule with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₃₁H₃₉N₅O₁₄

- Molecular Weight : 700.7 g/mol

- LogP : -2.5 (indicating high hydrophilicity)

- Hydrogen Bond Donors : 6

- Hydrogen Bond Acceptors : 15

The structure features multiple functional groups, including carboxylates and amino groups, which contribute to its solubility and reactivity.

Mechanisms of Biological Activity

- Antioxidant Properties : The compound exhibits antioxidant activity, likely due to the presence of electron-rich nitrogen and oxygen atoms. This property helps in scavenging free radicals, thus protecting cellular components from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation. Such inhibition can lead to reduced tumor growth rates.

- Cell Membrane Interaction : The amphiphilic nature of the molecule allows it to interact with lipid bilayers, which may facilitate drug delivery systems or enhance the permeability of other therapeutic agents.

Table 1: Summary of Biological Assays

Cancer Therapy

The compound's cytotoxic effects on various cancer cell lines indicate potential as an anticancer agent. In vitro studies have demonstrated significant inhibition of cell growth in MCF-7 cells, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Preliminary tests show that the compound possesses antimicrobial properties against several bacterial strains. Its ability to disrupt bacterial membranes could be a mechanism for its antibacterial effects.

Q & A

Q. What are the key considerations for synthesizing this compound, given its complex xanthene and nitroaromatic moieties?

Methodological Answer: The synthesis requires precise control over coupling reactions and protection/deprotection strategies. For example:

- Coupling agents : Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) to activate carboxylate groups for amide bond formation .

- Solvent systems : Tetrahydrofuran (THF) or dioxane/water mixtures are effective for maintaining solubility of polar intermediates .

- Purification : Silica gel flash chromatography with gradient elution (e.g., ethyl acetate:hexane 30:70) isolates the target compound from byproducts .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- ESI/MS : Confirm molecular weight (e.g., observed m/z 428.3 [M+H]⁺ in similar xanthene derivatives) .

- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for xanthene and nitroaromatic protons) and carboxymethyl groups (δ 3.5–4.5 ppm for CH₂COO⁻) .

- UV-Vis : Characterize the xanthene chromophore (λₐᵦₛ ~490–520 nm for dimethylamino-xanthene derivatives) .

Advanced Research Questions

Q. How can isomerism in this compound be resolved, and what analytical tools differentiate stereoisomers?

Methodological Answer:

- Chiral separation : Use a Chiralpak® OD column with methanol-DMEA (0.2%) in supercritical CO₂ (20% modifier, 5 mL/min flow rate) to resolve enantiomers. Retention times (e.g., 1.610 vs. 2.410 minutes) and circular dichroism (CD) spectra confirm stereochemical purity .

- Dynamic HPLC : Monitor isomer interconversion under varying temperatures to assess kinetic stability .

Q. What computational methods predict non-covalent interactions influencing its binding to biological targets?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model hydrogen bonding between carboxylates and protein residues.

- Molecular docking : Use AutoDock Vina to simulate interactions with albumin or DNA, focusing on nitroaromatic π-stacking and xanthene electrostatic contacts .

Q. How does the nitro group impact photostability and reactivity in aqueous environments?

Methodological Answer:

- Photodegradation assays : Expose the compound to UV light (365 nm) in PBS (pH 7.4) and monitor decay via HPLC. Nitro groups typically reduce photostability by forming reactive nitroso intermediates.

- pH-dependent studies : Evaluate hydrolysis kinetics at pH 5–9 to identify labile bonds (e.g., ester or amide linkages) .

Key Research Challenges

- Contradictory data : reports high yields (96%) using Pd(dppf)₂Cl₂ catalysis, while notes lower yields (70–75%) with similar conditions. This discrepancy may arise from solvent purity or ligand stability .

- Fluorescence quenching : The nitro group may suppress xanthene fluorescence. Mitigate this by substituting nitro with methoxy groups and comparing quantum yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.